![molecular formula C9H9NO3 B589730 4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid CAS No. 57742-39-9](/img/structure/B589730.png)
4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid
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Description
“4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid”, also known as Acedoben-d3, is the deuterium labeled Acedoben . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17300 . It is used in research areas and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
While specific synthesis methods for “4-[(2,2,2-Trideuterioacetyl)amino]benzoic acid” were not found, a similar compound, 4-aminobenzoic acid derivatives, was synthesized by combining two pharmacophores using a molecular hybridization approach . The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .Scientific Research Applications
Anti-Ageing Effects
Acedoben-d3, as a form of Vitamin D3, has been linked to potential anti-ageing effects. It is believed to work in conjunction with phytochemicals to suppress inflammatory responses, balance the natural immune response, and contribute to anti-ageing effects .
Skin Barrier Dysfunction Treatment
Another application of Acedoben-d3 is in the treatment of skin barrier dysfunction in conditions such as atopic dermatitis. In a study, it was observed that the topical application of calcitriol, an active form of Vitamin D3, decreased the dermatitis scores and epidermal thickness of mice with atopic dermatitis .
Photodynamic Therapy for Skin Conditions
In clinical trials, photodynamic therapy enhanced with Vitamin D3 supplementation has been reported for the treatment of squamous cell skin cancers, actinic keratosis, and psoriasis .
Antioxidant Properties
Some 1,2,4-triazoloquinazolines, which can be synthesized from para-aminobenzoic acid, have been found effective as antioxidants .
Anti-Diabetic Properties
The same 1,2,4-triazoloquinazolines have also shown potential as anti-diabetic compounds .
Antimicrobial Properties
These compounds have demonstrated antimicrobial properties, suggesting potential use in the treatment of various infections .
Anti-Hypertensive Properties
Research has also indicated the potential of these compounds as anti-hypertensive agents .
Anti-Inflammatory Properties
Lastly, these compounds have shown anti-inflammatory properties, which could be useful in the treatment of conditions characterized by chronic inflammation .
properties
IUPAC Name |
4-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXJEYYXVJIFCE-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746904 |
Source
|
Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acedoben-d3 | |
CAS RN |
57742-39-9 |
Source
|
Record name | 4-[(~2~H_3_)Ethanoylamino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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